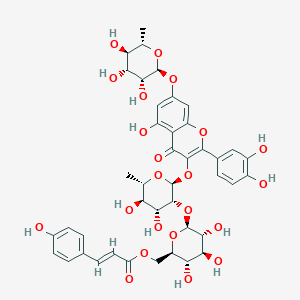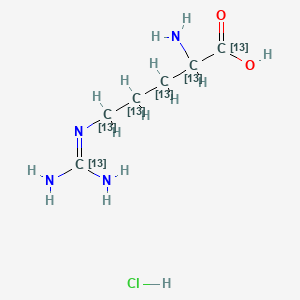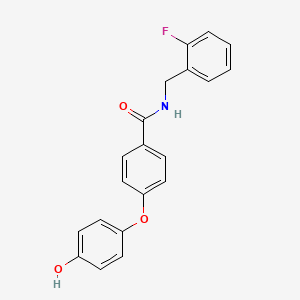
Antibacterial agent 184
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 184 is a compound known for its potent activity against a variety of bacterial pathogens. It has been identified as a fungal inhibitor, particularly effective against the plant pathogenic fungus Sclerotinia sclerotiorum . This compound is part of a broader class of antibacterial agents that are crucial in combating bacterial infections and preventing the spread of resistant strains.
準備方法
The preparation of antibacterial agent 184 involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing antibacterial agents often include the use of organic synthesis techniques. These methods typically involve the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Antibacterial agent 184 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates.
科学的研究の応用
Antibacterial agent 184 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: It serves as a tool to investigate the mechanisms of bacterial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antibacterial therapies to treat infections caused by resistant bacteria.
Industry: It is utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and growth
作用機序
The mechanism of action of antibacterial agent 184 involves targeting specific bacterial pathways and molecular targets. It is believed to interfere with the function of ATP synthases, potentially by disrupting the hydrogen ion gradient necessary for ATP synthesis through oxidative phosphorylation. This disruption leads to reduced ATP production, ultimately inhibiting bacterial growth and survival .
類似化合物との比較
Antibacterial agent 184 can be compared with other similar compounds, such as:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis by blocking the association of tRNAs with the ribosome.
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. What sets this compound apart is its unique mechanism of action involving ATP synthases, which is different from the mechanisms of action of the aforementioned compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in combating bacterial infections and addressing the growing issue of antibiotic resistance.
特性
分子式 |
C20H16FNO3 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
N-[(2-fluorophenyl)methyl]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24) |
InChIキー |
KXFYZQZQNVGMIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)
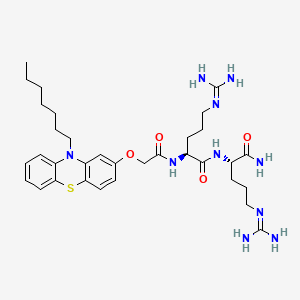
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)

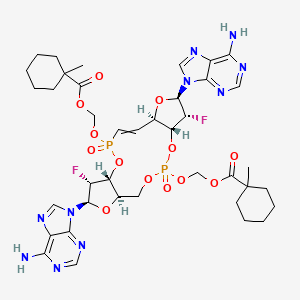
![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

